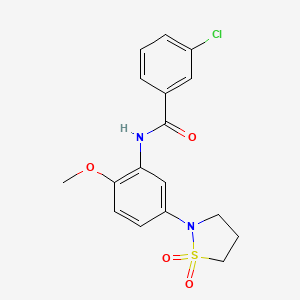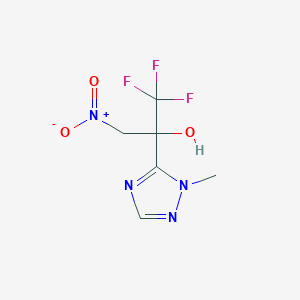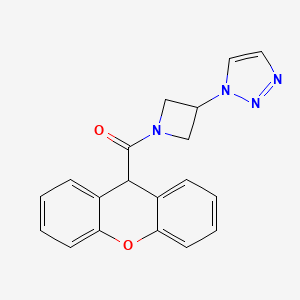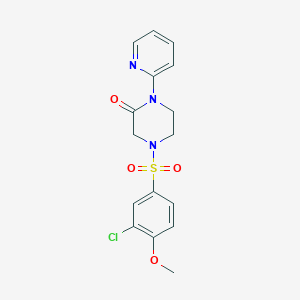![molecular formula C14H15N3O2S2 B2886712 4-methyl-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]aniline CAS No. 477845-65-1](/img/structure/B2886712.png)
4-methyl-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anilines are organic compounds which contain an amino group and are often based on one or more atoms of nitrogen . They are widely explored and utilized by the pharmaceutical industry for drug discovery . The compound you’re asking about seems to be a complex derivative of aniline, containing additional functional groups.
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of its atoms and the chemical bonds that hold them together. Anilines generally have a benzene ring attached to an amino group . The specific compound you’re asking about would have additional groups attached, altering its structure.Chemical Reactions Analysis
Amines react with nitrous acid in a way that provides a useful test for distinguishing primary, secondary, and tertiary amines . They can also be protected as carbamate groups using certain reagents, and these carbamates can be removed using acid or other conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Anilines, for example, are polar compounds and can form hydrogen bonds . They also have specific melting and boiling points . The properties of your specific compound would depend on its exact structure.Applications De Recherche Scientifique
Organic Synthesis and Chemical Properties
Stannous Chloride-mediated Reductive Cyclization : A study by Bates and Li (2002) explored the use of stannous chloride in the reductive cyclization of nitroarenyl ketones, leading to novel cyclization products. While not directly mentioning the exact chemical, this process is relevant for synthesizing complex aniline derivatives, potentially including structures similar to the query compound, showcasing the utility of stannous chloride in organic synthesis (Bates & Li, 2002).
Synthesis of Thiophene Schiff Bases : Schiff bases derived from aniline and thiophene exhibit significant corrosion inhibition properties, as demonstrated by Daoud et al. (2014). This study found that specific thiophene Schiff bases, which share structural similarities with the query compound, are effective corrosion inhibitors for mild steel in acidic solutions, indicating the compound's potential application in protecting metals (Daoud et al., 2014).
Materials Science and Optical Properties
- Azo-based Phenylthiophene Schiff Bases : Research by Shili et al. (2020) on the synthesis and characterization of azo-based phenylthiophene Schiff bases highlights the optical properties of these compounds. The study emphasizes the role of such structures in developing organic materials with potential applications in photovoltaics and organic light-emitting diodes (OLEDs), suggesting that the query compound could contribute to advancements in materials science (Shili et al., 2020).
Biological Studies
- Antimicrobial Activities : A study by Habib et al. (2013) focused on the synthesis of novel quinazolinone derivatives with primary aromatic amines, including aniline, which exhibited antimicrobial activities. This research demonstrates the potential of aniline derivatives, similar in structure to the query compound, in developing new antimicrobial agents, highlighting the compound's relevance in pharmaceutical research (Habib et al., 2013).
Mécanisme D'action
The mechanism of action of a compound depends on its structure and the biological system it interacts with. Amines, for example, can act as bases, accepting protons from other molecules . The specific mechanism of action of your compound would depend on its exact structure and the context in which it’s used.
Safety and Hazards
The safety and hazards associated with a compound depend on its specific properties. Anilines, for example, can be hazardous, causing skin and eye irritation, and potentially causing genetic defects and cancer . The specific safety and hazards of your compound would depend on its exact structure and properties.
Orientations Futures
Propriétés
IUPAC Name |
4-methyl-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S2/c1-10-3-5-11(6-4-10)15-16-12-9-21(18,19)17(2)13-7-8-20-14(12)13/h3-8,15H,9H2,1-2H3/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTLHIHBOZOGFC-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NN=C2CS(=O)(=O)N(C3=C2SC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/N=C/2\CS(=O)(=O)N(C3=C2SC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 1-(3-((3,4-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl)piperidine-4-carboxylate](/img/structure/B2886630.png)

![2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-3-methylbutyl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2886633.png)
![Tert-butyl N-[[(1R,3S)-3-(bromomethyl)cyclohexyl]methyl]carbamate](/img/structure/B2886634.png)
![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(methylthio)nicotinamide](/img/structure/B2886636.png)





![Spiro[1,3-dihydroindene-2,1'-cyclobutane]-1-amine;hydrochloride](/img/structure/B2886648.png)

